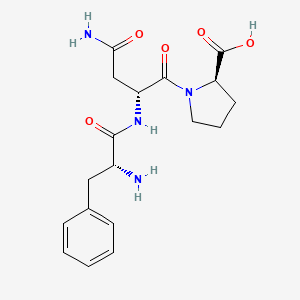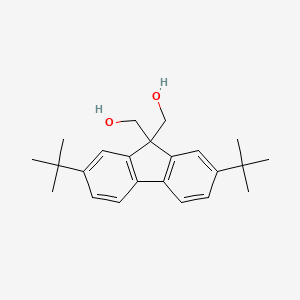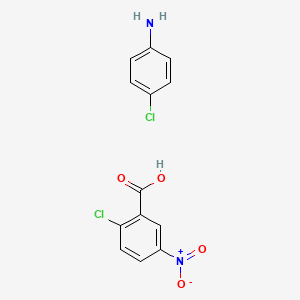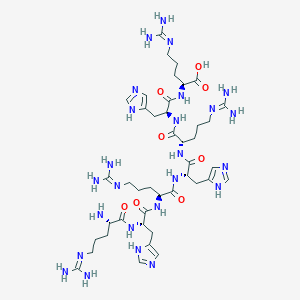![molecular formula C16H12N4S B12531426 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- CAS No. 662109-76-4](/img/structure/B12531426.png)
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine with various reagents under microwave irradiation, which is considered an eco-friendly technique . Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted pyrazolo[3,4-d]thiazole derivatives .
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit significant biological activities but differ in their structural features and specific applications.
Pyrazolo[4,3-d]thiazoles: These are structurally similar but have different substitution patterns and biological activities.
The uniqueness of 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- lies in its specific combination of pyrazole and thiazole rings, which imparts distinct biological properties and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
662109-76-4 |
|---|---|
Formule moléculaire |
C16H12N4S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1,3-diphenylpyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C16H12N4S/c17-16-18-15-14(21-16)13(11-7-3-1-4-8-11)19-20(15)12-9-5-2-6-10-12/h1-10H,(H2,17,18) |
Clé InChI |
LFYRWVIQTMVJHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C3=C2SC(=N3)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)

![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)






![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
